molecular formula C8H13ClN4 B1404360 2-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine hydrochloride CAS No. 681249-77-4

2-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine hydrochloride

Cat. No. B1404360
M. Wt: 200.67 g/mol
InChI Key: CFJUOGFXTLDGDL-UHFFFAOYSA-N
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Description

“2-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine hydrochloride” is a compound with the molecular formula C8H12N4 . It is part of a class of compounds known as triazolopyrazines, which are nitrogen-containing heterocycles . These compounds are often used in medicinal chemistry due to their potential as therapeutic agents .


Synthesis Analysis

The synthesis of triazolopyrazines involves the use of commercially available nonexpensive reagents . The methods provide quick and multigram access to the target derivatives . For instance, the synthesis of 3-Cyclopropyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]-pyrazine involves hydrogenation under nitrogen protection in a stainless steel autoclave .


Molecular Structure Analysis

The molecular structure of “2-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine hydrochloride” can be analyzed using various techniques such as 1H and 13C nuclear magnetic resonance spectroscopy .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine hydrochloride” include hydrogenation under nitrogen protection . The reaction conditions involve the use of a stainless steel autoclave, an ethanolic solution of 10% palladium carbon, and hydrogenation at 23-25°C for 4.5 hours under 4bar pressure .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine hydrochloride” include a predicted boiling point of 382.2±52.0 °C, a predicted density of 1.63±0.1 g/cm3, and a predicted pKa of 6.83±0.20 .

Scientific Research Applications

Heterocyclic compounds, including pyrazines, play pivotal roles in various scientific research fields due to their complex structures and diverse biological activities. The compound 2-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine hydrochloride is a part of this broad class of chemicals. Although specific literature on this compound is scarce, insights can be drawn from research on related heterocyclic compounds, particularly pyrazine derivatives, which share structural similarities and potential applications.

Pyrazine Derivatives in Medicinal Chemistry

Pyrazine derivatives are recognized for their broad pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. These compounds have been the focus of numerous studies aiming to develop new therapeutic agents. The structural diversity and the ability to modify pyrazine derivatives make them valuable in drug discovery and development processes (Ferreira & Kaiser, 2012).

Application in Antibacterial Research

Particularly, 1,2,4-triazole-containing hybrids, closely related to the core structure of 2-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine hydrochloride, have shown promising antibacterial activity. These hybrids have been investigated for their potential to serve as novel agents against antibiotic-resistant strains of bacteria, such as Staphylococcus aureus, showcasing the significance of heterocyclic compounds in addressing contemporary medical challenges (Li & Zhang, 2021).

Potential for High Energy Density Materials

Another fascinating area of application for pyrazine and triazole derivatives is in the development of high energy density materials (HEDMs). These compounds exhibit remarkable thermal and detonation properties, making them suitable for applications in propellants and explosives. The research on azine energetic compounds, including pyrazine derivatives, underscores the versatility and potential of heterocyclic compounds in advanced material sciences (Yongjin & Shuhong, 2019).

Future Directions

The future directions for “2-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine hydrochloride” and similar compounds could involve further exploration of their antibacterial activities . Additionally, the development of new compounds with excellent antibacterial activity is a challenging task in the antibacterial field . The synthesis of novel triazolopyrazine derivatives and their evaluation for in vitro antibacterial activity could be a potential future direction .

properties

IUPAC Name

2-cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4.ClH/c1-2-6(1)8-10-7-5-9-3-4-12(7)11-8;/h6,9H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFJUOGFXTLDGDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3CCNCC3=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine hydrochloride

CAS RN

681249-77-4
Record name [1,2,4]Triazolo[1,5-a]pyrazine, 2-cyclopropyl-5,6,7,8-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=681249-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine hydrochloride
Reactant of Route 2
2-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine hydrochloride
Reactant of Route 3
2-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine hydrochloride
Reactant of Route 4
2-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine hydrochloride
Reactant of Route 5
2-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine hydrochloride
Reactant of Route 6
2-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine hydrochloride

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